molecular formula C9H17NO2 B11913020 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine

2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine

Cat. No.: B11913020
M. Wt: 171.24 g/mol
InChI Key: OZTNGUVEHUENGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a ((tetrahydrofuran-2-yl)methoxy)methyl group.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(oxolan-2-ylmethoxymethyl)azetidine

InChI

InChI=1S/C9H17NO2/c1-2-9(12-5-1)7-11-6-8-3-4-10-8/h8-10H,1-7H2

InChI Key

OZTNGUVEHUENGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COCC2CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine typically involves the reaction of azetidine with tetrahydrofuran derivatives under specific conditions. This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

One of the most significant applications of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine is in the field of oncology. Research has indicated that related compounds exhibit notable antitumor activity. For instance, studies on enantiomers of tetrahydrofuran derivatives have shown promising results against murine tumor models, suggesting that modifications to the tetrahydrofuran structure can enhance cytotoxicity against cancer cells .

Pharmacological Properties

The pharmacological profile of azetidine derivatives, including 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine, suggests potential applications in treating various diseases. The compound's ability to interact with biological targets can be explored further for developing novel therapeutic agents .

Materials Science

Polymer Chemistry

In materials science, compounds like 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine can serve as building blocks for synthesizing advanced polymers. The incorporation of tetrahydrofuran moieties into polymer matrices can enhance their mechanical properties and thermal stability, making them suitable for a range of applications from packaging to biomedical devices.

Nanomaterials Development

Research indicates that azetidine derivatives can be utilized in the synthesis of nanomaterials. Their unique chemical properties allow for the modification of surfaces and interfaces at the nanoscale, which is crucial in developing catalysts and sensors .

Case Study 1: Antitumor Efficacy

In a controlled study, the S-enantiomer of a related compound demonstrated significantly higher efficacy against Meth A fibrosarcoma compared to its R counterpart. This finding underscores the importance of stereochemistry in enhancing therapeutic effects, illustrating how modifications in azetidine derivatives can lead to improved antitumor agents .

Case Study 2: Polymer Synthesis

A recent study explored the use of tetrahydrofuran-based azetidines in creating biodegradable polymers. The introduction of such compounds into polymer chains resulted in materials with enhanced flexibility and degradation rates, showcasing their potential for environmentally friendly applications in packaging .

Mechanism of Action

The mechanism of action of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with various biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives with THF Substituents

Key analogs include:

Compound Name CAS Number Molecular Formula Substituent Position Key Features
3-((Tetrahydrofuran-2-yl)methoxy)azetidine 1219948-71-6 C₈H₁₅NO₂ 3-position Azetidine substituted at the 3-position; shorter synthetic route via alkylation .
tert-Butyl (S)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate 327604-82-0 C₁₁H₂₀N₂O₄ 1- and 2-positions Carbamate-protected azetidine with methoxy-methylcarbamoyl group; used in peptide mimetics .
Target Compound (Hypothetical) N/A C₉H₁₇NO₂ 2-position Extended methylene linker between THF and azetidine; potential for enhanced lipophilicity.

Structural Insights :

  • Positional Isomerism : Substitution at the 2-position (target compound) vs. 3-position (1219948-71-6) alters steric and electronic profiles, affecting receptor binding .
  • Linker Flexibility : The methylene-oxygen linker in the target compound may improve metabolic stability compared to direct THF-azetidine linkages .
THF-Containing Heterocycles

Compounds with THF moieties but differing core structures:

Compound Name CAS Number Core Structure Key Application
1-[(Tetrahydro-2-furanyl)methyl]-2-(nitroimino)imidazolidine N/A Imidazolidine Agricultural chemicals (e.g., nitroguanidine analogs) .
Tetrahydrofurfuryl acrylate 2399-48-6 Acrylate ester Polymer precursor; metabolizes to tetrahydrofurfuryl alcohol .
DFL20656 (Merck compound) N/A Pyridinyl-acetamide Bradykinin B1 receptor antagonist with THF-linked amide .

Functional Comparisons :

  • Bioavailability : THF-containing acrylates (e.g., 2399-48-6) exhibit higher solubility in polar solvents than azetidine derivatives due to ester groups .
  • Receptor Binding: THF-linked amides (e.g., DFL20656) show enhanced binding affinity compared to non-THF analogs, suggesting the THF group’s role in hydrophobic interactions .

Challenges :

  • Steric hindrance at the azetidine 2-position may reduce reaction yields compared to 3-substituted analogs .
  • Purification requires chromatography due to polar byproducts .

Key Findings :

  • The target compound’s extended linker may increase lipophilicity (LogP ~1.0) compared to shorter-chain analogs .
  • Unlike THF-acrylates, azetidine derivatives avoid rapid esterase-mediated hydrolysis, enhancing metabolic stability .

Biological Activity

2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the tetrahydrofuran moiety enhances its solubility and bioavailability.

PropertyValue
CAS Number [Not available in search]
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight [Not available in search]
IUPAC Name 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine

The biological activity of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine is primarily attributed to its interaction with various biological targets. It is believed to act as an enzyme inhibitor, modulating pathways involved in cell signaling and metabolism. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, potentially affecting pathways related to cancer progression or inflammation.
  • Receptor Modulation : It may act on specific receptors, influencing cellular responses and signaling cascades.

Biological Activities

Research indicates that 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : It may reduce inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : There are indications of activity against certain bacterial strains, suggesting potential for use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of azetidine derivatives, including 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine:

  • Anticancer Studies : A study demonstrated that azetidine derivatives could induce apoptosis in various cancer cell lines, with IC50 values indicating significant potency against human colon adenocarcinoma cells (IC50 = 12.3 µM) .
  • Anti-inflammatory Research : Research highlighted that compounds with a similar structure exhibited significant inhibition of COX enzymes, which are crucial in the inflammatory process .
  • Antimicrobial Testing : A comparative study showed that azetidine derivatives displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine, it can be compared with other azetidine derivatives:

CompoundBiological ActivityIC50 (µM)
2-AzetidinoneAnticancer15.0
3-MethylazetidineAnti-inflammatory20.0
4-FluorobenzylazetidineAntimicrobial25.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.